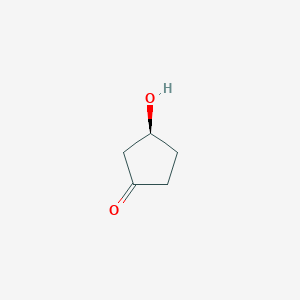
(s)-3-Hydroxycyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the reduction of 3-oxocyclopentanone using a chiral reducing agent. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. Another method involves the asymmetric hydrogenation of 3-hydroxycyclopent-2-enone using a chiral catalyst.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-hydroxycyclopent-2-enone. This process typically involves the use of a chiral catalyst to ensure the selective production of the (s)-enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Hydroxycyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxocyclopentanone.
Reduction: It can be reduced to form cyclopentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-oxocyclopentanone
Reduction: Cyclopentanol
Substitution: Various substituted cyclopentanones depending on the reagent used.
Scientific Research Applications
(s)-3-Hydroxycyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (s)-3-Hydroxycyclopentanone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclopentanone: The racemic mixture of the compound.
3-Oxocyclopentanone: The oxidized form of the compound.
Cyclopentanol: The reduced form of the compound.
Uniqueness
(s)-3-Hydroxycyclopentanone is unique due to its chiral nature, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where chirality plays a crucial role.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3S)-3-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI Key |
GULNLSGTYCQLLM-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]1O |
Canonical SMILES |
C1CC(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


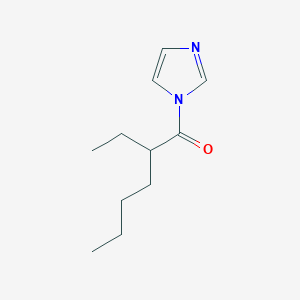
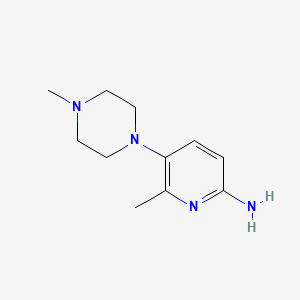
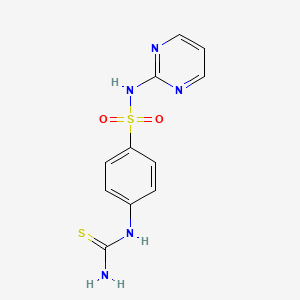
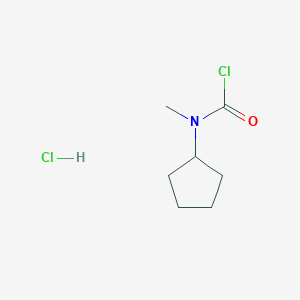
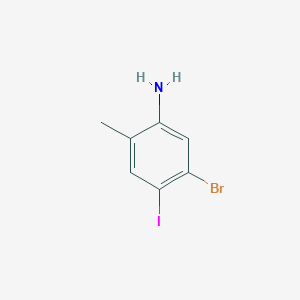
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
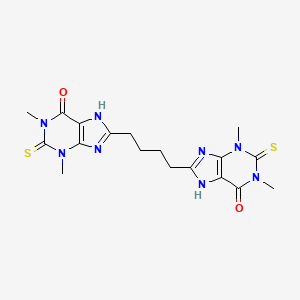
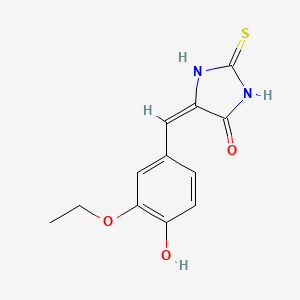
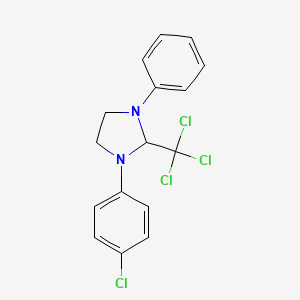
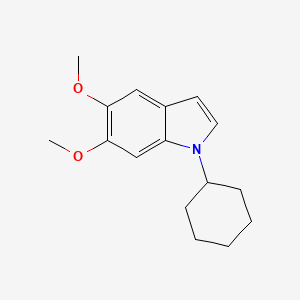
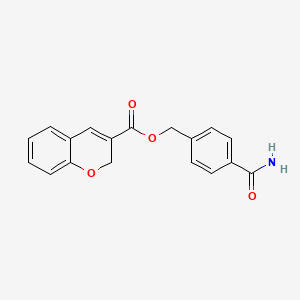
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
